Cas no 84587-80-4 (N-1H-benzimidazol-2-yl-2-chloroacetamide)
N-1H-benzimidazol-2-yl-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1H-Benzo[d]imidazol-2-yl)-2-chloroacetamide
- N-(1H-benzimidazol-2-yl)-2-chloroacetamide
- N-1H-benzimidazol-2-yl-2-chloroacetamide(SALTDATA: FREE)
- 2-chloroacetylamino-benzimidazole
- chloroacetyl-2-aminobenzimidazole
- N-1H-BENZIMIDAZOL-2-YL-2-CHLOROACETAMIDE
- SCHEMBL17830759
- N-(2-Bezimidazolyl)chloroacetamide
- Acetamide, N-1H-benzimidazol-2-yl-2-chloro-
- DTXSID00868945
- 84587-80-4
- CHEMBRDG-BB 5698468
- BS-38458
- CS-0456093
- F73378
- N-(1H-Benzimidazol-2-yl)-2-chloroacetamide #
- N-(1H-Benzo[d]imidazole-2-yl)-2-chloroacetamide
- ZBCXNGGSMCVRHL-UHFFFAOYSA-N
- AKOS003847736
- MFCD01341598
- N-(1H-1,3-benzodiazol-2-yl)-2-chloroacetamide
- N-1H-benzimidazol-2-yl-2-chloroacetamide
-
- MDL: MFCD01341598
- Inchi: 1S/C9H8ClN3O/c10-5-8(14)13-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,11,12,13,14)
- InChI Key: ZBCXNGGSMCVRHL-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 209.03600
- Monoisotopic Mass: 209.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 57.78000
- LogP: 1.81320
N-1H-benzimidazol-2-yl-2-chloroacetamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-1H-benzimidazol-2-yl-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM305622-1g |
N-(1H-Benzo[d]imidazol-2-yl)-2-chloroacetamide |
84587-80-4 | 95% | 1g |
$260 | 2023-02-16 | |
| Chemenu | CM305622-5g |
N-(1H-Benzo[d]imidazol-2-yl)-2-chloroacetamide |
84587-80-4 | 95% | 5g |
$765 | 2023-02-16 | |
| abcr | AB220260-250 mg |
N-1H-Benzimidazol-2-yl-2-chloroacetamide; 95% |
84587-80-4 | 250 mg |
€231.70 | 2023-07-20 | ||
| abcr | AB220260-1 g |
N-1H-Benzimidazol-2-yl-2-chloroacetamide; 95% |
84587-80-4 | 1 g |
€385.20 | 2023-07-20 | ||
| abcr | AB220260-5 g |
N-1H-Benzimidazol-2-yl-2-chloroacetamide; 95% |
84587-80-4 | 5g |
€1,001.00 | 2022-06-11 | ||
| TRC | N887655-50mg |
N-1H-benzimidazol-2-yl-2-chloroacetamide |
84587-80-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N887655-100mg |
N-1H-benzimidazol-2-yl-2-chloroacetamide |
84587-80-4 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N887655-500mg |
N-1H-benzimidazol-2-yl-2-chloroacetamide |
84587-80-4 | 500mg |
$ 275.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1234500-1g |
N-1H-benzimidazol-2-yl-2-chloroacetamide |
84587-80-4 | 95% | 1g |
$195 | 2024-06-06 | |
| abcr | AB220260-250mg |
N-1H-Benzimidazol-2-yl-2-chloroacetamide; 95% |
84587-80-4 | 250mg |
€231.70 | 2023-09-13 |
N-1H-benzimidazol-2-yl-2-chloroacetamide Suppliers
N-1H-benzimidazol-2-yl-2-chloroacetamide Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on N-1H-benzimidazol-2-yl-2-chloroacetamide
Introduction to N-1H-benzimidazol-2-yl-2-chloroacetamide (CAS No. 84587-80-4)
N-1H-benzimidazol-2-yl-2-chloroacetamide, a compound with the chemical formula C₉H₆ClN₃O, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 84587-80-4, has garnered attention due to its potential applications in medicinal chemistry and drug development. The benzimidazole core structure is well-known for its broad spectrum of biological activities, making it a valuable scaffold for designing novel therapeutic agents.
The molecular structure of N-1H-benzimidazol-2-yl-2-chloroacetamide features a benzimidazole ring linked to a chloroacetamide moiety. The benzimidazole ring is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. It is particularly recognized for its role in the development of drugs that target various diseases, including cancer, infections, and neurological disorders. The chloroacetamide group introduces a polar and reactive site into the molecule, which can be exploited for further chemical modifications and biological interactions.
Recent research in the field of benzimidazole derivatives has highlighted their importance in the design of small-molecule inhibitors. For instance, studies have demonstrated that benzimidazole-based compounds can interact with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. The presence of the chloroacetamide group in N-1H-benzimidazol-2-yl-2-chloroacetamide suggests that it may have similar interactions, making it a promising candidate for further investigation.
In the context of drug discovery, N-1H-benzimidazol-2-yl-2-chloroacetamide has been explored as a potential lead compound for developing new treatments. Its structural features allow for diverse modifications, enabling researchers to optimize its pharmacokinetic properties and target specificity. For example, computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to fine-tune the molecule's structure could lead to the development of more effective and selective kinase inhibitors.
The synthesis of N-1H-benzimidazol-2-yl-2-chloroacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The benzimidazole ring can be synthesized through various methods, including condensation reactions between o-hydroxyaniline derivatives and carbodiimides. Once the benzimidazole core is established, introduction of the chloroacetamide group typically involves nucleophilic substitution reactions or condensation with chloroacetonitrile followed by hydrolysis.
One of the most compelling aspects of N-1H-benzimidazol-2-yl-2-chloroacetamide is its potential in addressing unmet medical needs. Current research indicates that this compound may have applications in treating inflammatory diseases by modulating immune responses. The benzimidazole moiety is known to interact with various biological pathways, and the chloroacetamide group can enhance these interactions by providing additional binding sites or functional groups. This dual functionality makes it an attractive candidate for further exploration.
Furthermore, the structural versatility of N-1H-benzimidazol-2-yl-2-chloroacetamide allows for its use in combination therapies. By designing derivatives that retain key pharmacophoric elements while introducing additional modifications, researchers can develop compounds that act synergistically with existing treatments. This approach has shown promise in preclinical studies, where combination therapies have demonstrated improved efficacy compared to single-agent treatments.
The pharmacological profile of N-1H-benzimidazol-2-yl-2-chloroacetamide is still being elucidated through both in vitro and in vivo studies. Initial experiments have revealed interesting interactions with biological targets, suggesting potential therapeutic benefits. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible medical advancements.
In conclusion, N-1H-benzimidazol-2-yl-2-chloroacetamide (CAS No. 84587-80-4) represents a significant compound in pharmaceutical chemistry with diverse applications in drug development. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its pharmacology and synthesis, this compound holds promise for addressing various medical conditions and improving patient outcomes.
84587-80-4 (N-1H-benzimidazol-2-yl-2-chloroacetamide) Related Products
- 84797-54-6(N-(2-chloroethyl)-1H-1,3-benzodiazol-2-amine)
- 46323-68-6(2-Propenamide,N-1H-benzimidazol-2-yl-)
- 35692-65-0(Acetamide,N-(6-methyl-1H-benzimidazol-2-yl)-)
- 67458-19-9(N-(1H-benzimidazol-2-yl)-2-hydroxyacetamide)
- 35642-74-1(Acetamide,N-(6-chloro-1H-benzimidazol-2-yl)-)
- 21202-05-1(N-1H-benzimidazol-2-ylacetamide)
- 297150-86-8(Acetamide,2-amino-N-1H-benzimidazol-2-yl-)
- 17228-37-4(Acetamide,N-1H-benzimidazol-2-yl-N-methyl-)
- 17413-08-0(N-(1H-1,3-benzodiazol-2-yl)propanamide)
- 52737-43-6(2-chloro-N-(1H-imidazol-2-yl)acetamide)